5-(2-Hydroxyphenyl)picolinic acid
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Overview
Description
5-(2-Hydroxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyphenyl)picolinic acid typically involves the reaction of 2-hydroxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a catalyst such as UiO-66(Zr)-N(CH2PO3H2)2, which facilitates the condensation reaction between ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes . The reaction is carried out at ambient temperature, making it an efficient and environmentally friendly process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Hydroxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro, halogenated, and other substituted phenyl derivatives.
Scientific Research Applications
5-(2-Hydroxyphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antiviral and anticancer properties, particularly in inhibiting viral entry and replication
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets:
Molecular Targets: Zinc finger proteins (ZFPs) and other metalloproteins.
Pathways Involved: The compound binds to ZFPs, altering their structure and function, which can inhibit viral replication and other cellular processes.
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness: 5-(2-Hydroxyphenyl)picolinic acid is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form metal complexes and interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)8-5-6-10(12(15)16)13-7-8/h1-7,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBKYCJRGSCVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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